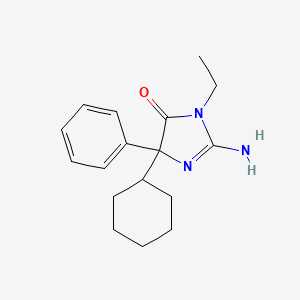
2-Amino-5-cyclohexyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one is a synthetic organic compound belonging to the imidazole family. Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a cyclohexyl and phenyl group, which may contribute to its specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable diketone with an amine.
Introduction of the cyclohexyl and phenyl groups: These groups can be introduced via alkylation or acylation reactions.
Final modifications: Adjustments to the amino and ethyl groups can be made through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
Pathways: Interference with cellular pathways to exert its effects.
類似化合物との比較
Similar Compounds
2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazole: Lacks the ketone group.
2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-thione: Contains a thione group instead of a ketone.
2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-alcohol: Contains an alcohol group instead of a ketone.
Uniqueness
The presence of both cyclohexyl and phenyl groups in 2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one may confer unique steric and electronic properties, making it distinct from other imidazole derivatives.
特性
CAS番号 |
922498-00-8 |
|---|---|
分子式 |
C17H23N3O |
分子量 |
285.4 g/mol |
IUPAC名 |
2-amino-5-cyclohexyl-3-ethyl-5-phenylimidazol-4-one |
InChI |
InChI=1S/C17H23N3O/c1-2-20-15(21)17(19-16(20)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H2,18,19) |
InChIキー |
AKAJWHPGSAEAQP-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(N=C1N)(C2CCCCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


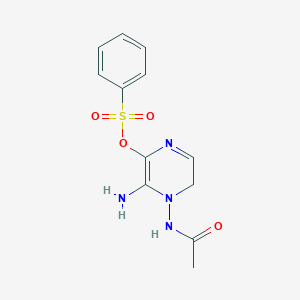
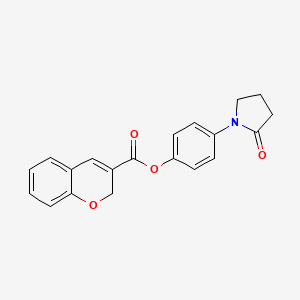
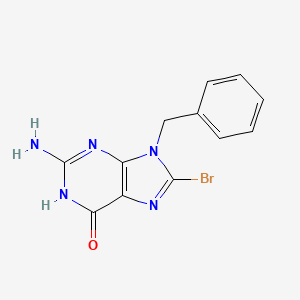


![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)
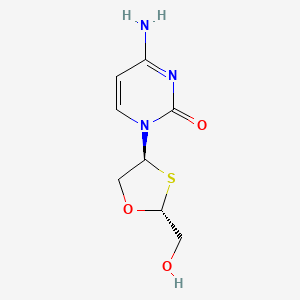
![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)
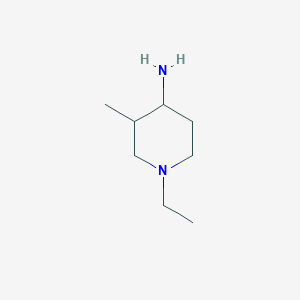
![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)
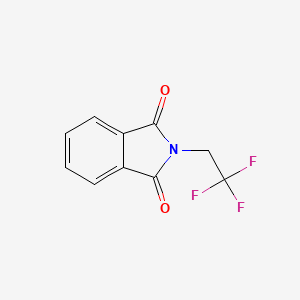
![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
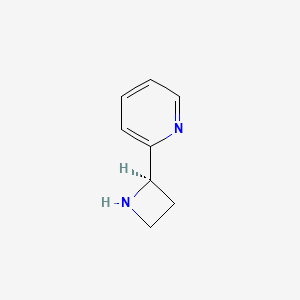
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)
